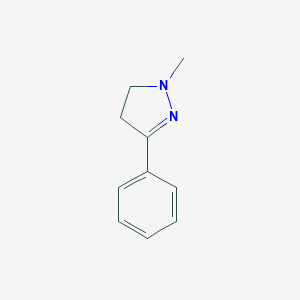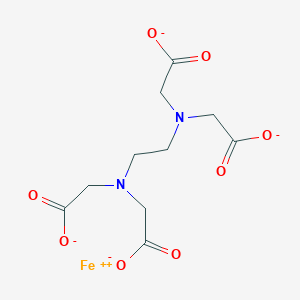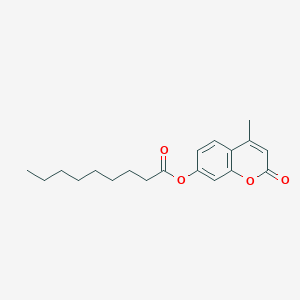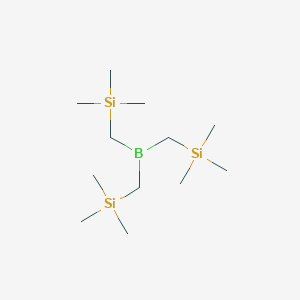
三(三甲基甲硅烷基)硼烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(trimethylsilylmethyl)borane is a chemical compound with the empirical formula C12H33BSi3 . It has a molecular weight of 272.46 g/mol . This compound is typically packaged under nitrogen in a Sure/Seal™ bottle .
Synthesis Analysis
The synthesis of Tris(trimethylsilylmethyl)borane involves the reaction of trimethylsilyl chloride with boric acid in the presence of a base such as triethylamine . The reaction proceeds via an S(N)2 mechanism, with the trimethylsilyl chloride displacing a hydroxyl group on boric acid .
Molecular Structure Analysis
The molecular structure of Tris(trimethylsilylmethyl)borane is determined by various spectroscopic techniques including IR, MS, and NMR spectroscopy . The InChI string for this compound is InChI=1S/C12H33BSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3 .
Chemical Reactions Analysis
Borane reacts with TDM by a sequence of insertion and disproportionation reactions to yield tris(trimethylsilylmethyl)borane . No further addition of TDM occurs. Triallylborane and tris(4-methoxyphenylethyl)borane initiate the copolymerization of TDM and dimethylsulfoxonium methylide .
Physical And Chemical Properties Analysis
Tris(trimethylsilylmethyl)borane has a molecular weight of 272.46 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of this compound are 272.1983108 g/mol . The topological polar surface area of this compound is 0 Ų . It has a heavy atom count of 16 .
科学研究应用
Lewis Superacid in Plastic Production
Tris(ortho-carboranyl)borane, a similar compound to Tris(trimethylsilylmethyl)borane, is a state-of-art Lewis superacid . It’s more reactive than competing compounds, efficient to access, and safer for the environment . This compound has applications in the production of most common plastics . It’s more efficient to produce, safer for the environment, and could potentially save billions of dollars in manufacturing costs .
Catalyst in Organic Synthesis
Boron-based catalysis has been gaining increasing traction in the field of organic synthesis . The use of halogenated triarylboranes as main group Lewis acid catalysts is an attractive strategy . They have been applied in a growing number of transformations over the years, where they may perform comparably or even better than the gold standard catalysts .
Borane Synthesis
Borane synthesis is a critical area of research, with methods focusing especially on tris(pentafluorophenyl)-borane [B(C6F5)3], and other halogenated triarylboranes . These boron Lewis acids employed as catalysts can unlock a plethora of unprecedented chemical transformations or improve the efficiency of existing reactions .
Reactivity with Lewis Bases
The reactivity of tris(ortho-carboranyl)borane with Lewis bases reveals only small bases bind . This tremendous bulk and Lewis acidity is leveraged in frustrated Lewis pair Si–H cleavage with a wider range of Lewis bases and greater efficacy than B(C6F5)3 .
Environmental Impact
One of the significant advantages of using tris(ortho-carboranyl)borane is its environmental impact. Unlike other approaches to making strong Lewis acids, which require environmentally harmful fluorine atoms that never degrade in nature, the route to make tris(ortho-carboranyl)borane uses a simple one-step process and only three commercially available chemicals .
Cost Efficiency
The production of tris(ortho-carboranyl)borane is cost-efficient. It’s synthesized in one step, making it more efficient to produce and could potentially save billions of dollars in manufacturing costs .
属性
IUPAC Name |
bis(trimethylsilylmethyl)boranylmethyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H33BSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPOQJIKZNUOBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H33BSi3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408244 |
Source


|
| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsilylmethyl)borane | |
CAS RN |
18077-26-4 |
Source


|
| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trimethylsilylmethyl)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

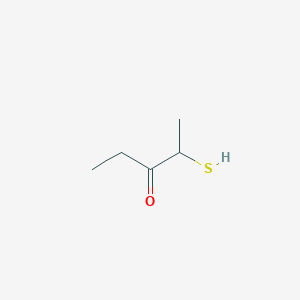
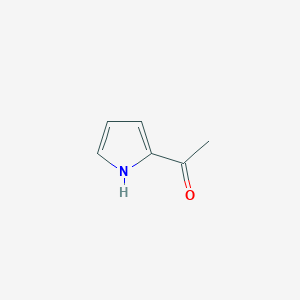
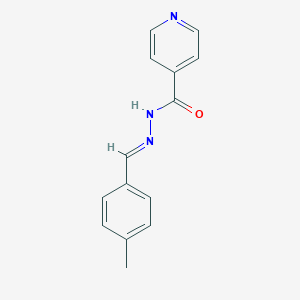
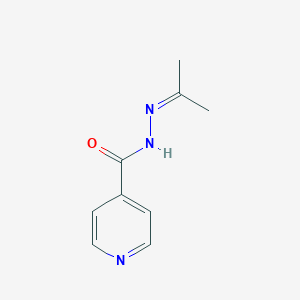
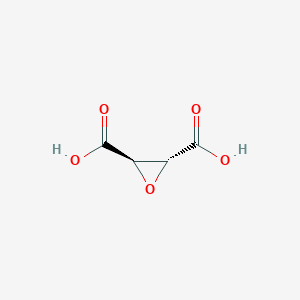
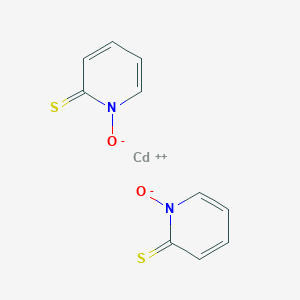
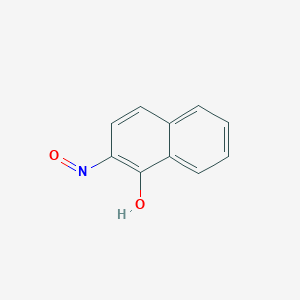
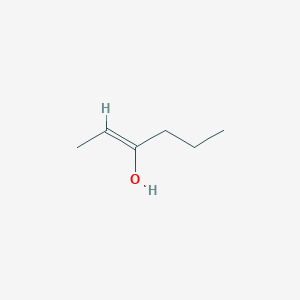
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
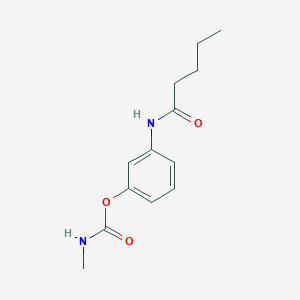
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
